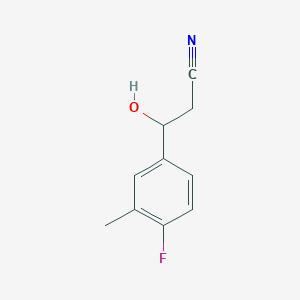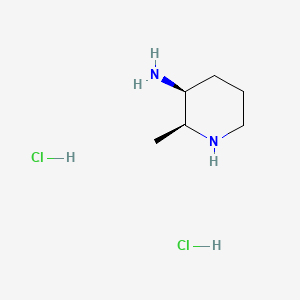
methyl(2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the diastereoselective synthesis, which can be achieved through the use of chiral catalysts and specific reaction conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale enantioselective synthesis using advanced techniques such as preparative-scale chromatography and crystallization-based methods . These methods ensure high purity and yield of the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. This selective binding is crucial for its biological effects and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate
- Methyl (2S,4R)-4-fluoro-2-methylpyrrolidine-2-carboxylate
- Methyl (2R,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate
Uniqueness
Methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications requiring high enantioselectivity and specificity .
Properties
Molecular Formula |
C7H12FNO2 |
|---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
methyl (2S,4S)-4-fluoro-2-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-7(6(10)11-2)3-5(8)4-9-7/h5,9H,3-4H2,1-2H3/t5-,7-/m0/s1 |
InChI Key |
LTESAWNYGZPAHM-FSPLSTOPSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H](CN1)F)C(=O)OC |
Canonical SMILES |
CC1(CC(CN1)F)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




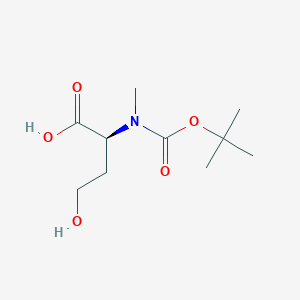

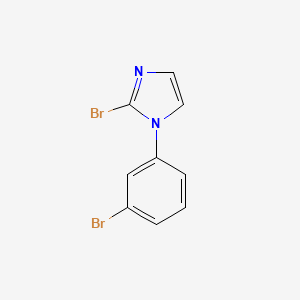
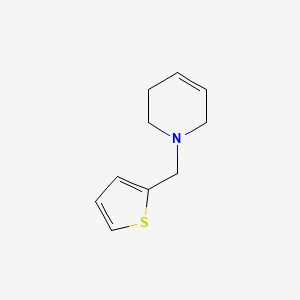
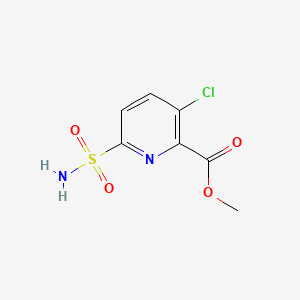
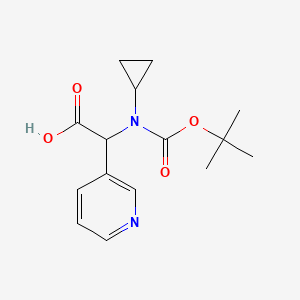
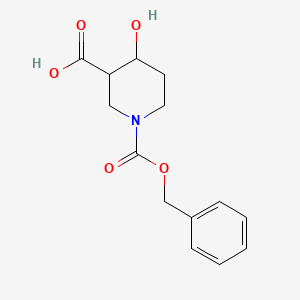
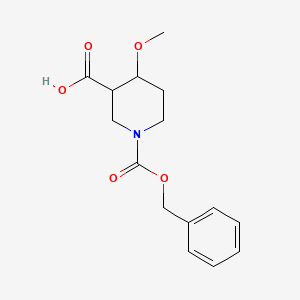
![[4-(Aminomethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine](/img/structure/B13512083.png)

